Cas no 1208081-48-4 (5-(4-Trifluoromethyl-phenyl)-1,2,4oxadiazol-3-yl-acetic acid ethyl ester)

5-(4-Trifluoromethyl-phenyl)-1,2,4oxadiazol-3-yl-acetic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
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- [5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester
- [5-(4-Trifluoromethylphenyl)-[1,2,4]oxadiazol-3-yl]acetic acid ethyl ester
- 5-(4-Trifluoromethyl-phenyl)-1,2,4oxadiazol-3-yl-acetic acid ethyl ester
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- Inchi: 1S/C13H11F3N2O3/c1-2-20-11(19)7-10-17-12(21-18-10)8-3-5-9(6-4-8)13(14,15)16/h3-6H,2,7H2,1H3
- InChI Key: IBHADJJMOKQICQ-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)C1=NC(CC(=O)OCC)=NO1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 357
- Topological Polar Surface Area: 65.2
5-(4-Trifluoromethyl-phenyl)-1,2,4oxadiazol-3-yl-acetic acid ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T115145-50mg |
[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester |
1208081-48-4 | 50mg |
$ 170.00 | 2022-06-03 | ||
TRC | T115145-100mg |
[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester |
1208081-48-4 | 100mg |
$ 280.00 | 2022-06-03 |
5-(4-Trifluoromethyl-phenyl)-1,2,4oxadiazol-3-yl-acetic acid ethyl ester Related Literature
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Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
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Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
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Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
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4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
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Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
Additional information on 5-(4-Trifluoromethyl-phenyl)-1,2,4oxadiazol-3-yl-acetic acid ethyl ester
5-(4-Trifluoromethyl-phenyl)-1,2,4-oxadiazol-3-yl-acetic acid ethyl ester: A Comprehensive Overview
The compound 5-(4-Trifluoromethyl-phenyl)-1,2,4-oxadiazol-3-yl-acetic acid ethyl ester, identified by the CAS number 1208081-48-4, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of oxadiazole derivatives, which have garnered considerable attention in recent years due to their diverse biological activities and synthetic versatility. The molecule's structure features a trifluoromethyl-substituted phenyl group attached to an oxadiazole ring, which is further connected to an acetic acid ethyl ester moiety. This combination of functional groups endows the compound with unique chemical properties and reactivity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a variety of methodologies. One notable approach involves the coupling of appropriately substituted aryl halides with oxadiazole derivatives under palladium-catalyzed cross-coupling conditions. This method not only ensures high yields but also allows for precise control over the regiochemistry of the product. The incorporation of the trifluoromethyl group into the aromatic ring significantly enhances the compound's stability and lipophilicity, making it an attractive candidate for drug design.
The biological activity of 5-(4-Trifluoromethyl-phenyl)-1,2,4-oxadiazol-3-yl-acetic acid ethyl ester has been extensively studied in recent years. Research indicates that this compound exhibits potent anti-inflammatory and antioxidant properties, which are attributed to its ability to modulate key cellular pathways involved in inflammation and oxidative stress. Additionally, studies have shown that this compound may possess anti-cancer properties by inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
In terms of pharmacokinetics, the ethyl ester group in this compound plays a crucial role in enhancing its bioavailability. The ester group facilitates absorption across biological membranes and undergoes efficient hydrolysis in vivo to release the parent carboxylic acid, which is responsible for its therapeutic effects. This characteristic makes it an ideal candidate for oral drug delivery systems.
From a synthetic perspective, the versatility of this compound lies in its ability to serve as a building block for more complex molecular architectures. For instance, the oxadiazole ring can be further functionalized with various substituents to tailor its properties for specific applications. Recent research has explored the use of this compound as a precursor for constructing heterocyclic frameworks with enhanced electronic properties, which could find applications in materials science and electronics.
In conclusion, 5-(4-Trifluoromethyl-phenyl)-1,2,4-oxadiazol-3-yl-acetic acid ethyl ester represents a promising molecule with multifaceted applications across various scientific disciplines. Its unique structure, coupled with its favorable pharmacokinetic profile and diverse biological activities, positions it as a valuable asset in both academic research and industrial development. As ongoing studies continue to unravel its full potential, this compound is expected to contribute significantly to the advancement of modern medicine and materials science.
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